molecular formula C8H4F3NO B573106 3-Hydroxy-5-(trifluoromethyl)benzonitrile CAS No. 1243459-56-4

3-Hydroxy-5-(trifluoromethyl)benzonitrile

Cat. No. B573106
CAS RN: 1243459-56-4
M. Wt: 187.121
InChI Key: NQJQWKVZBALRHB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)benzonitrile (3-H-5-TFMBN) is a highly versatile compound that has been widely used in a variety of scientific fields, ranging from organic synthesis to drug development. It is a trifluoromethylated derivative of benzonitrile, a common building block for organic synthesis. 3-H-5-TFMBN has been used as a starting material for the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, it has been used in the synthesis of novel fluorescent probes and imaging agents, as well as in the development of new catalysts.

Scientific Research Applications

Electrolyte Additive for Lithium Ion Batteries

This compound has found application as an electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. When added to the electrolyte, it forms a low-impedance protective film, enhancing battery performance and stability .

Photophysical Studies

Scientists study the photophysical behavior of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, including its absorption and emission spectra. Such studies contribute to our understanding of its electronic properties.

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJQWKVZBALRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696682
Record name 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(trifluoromethyl)benzonitrile

CAS RN

1243459-56-4
Record name 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-5-(trifluoromethyl)benzonitrile (1.30 g, 6.46 mmol) in dry dichloromethane (30 mL) was added BBr3 (0.0920 mL, 0.969 mmol) at 0° C. The reaction mixture was stirred at rt for two days, quenched with 10% sodium bicarbonate (50 mL) and extracted with DCM (2×200 mL). Combined organic portions were dried over anhydrous sodium sulphate and concentrated to afford the title product (1.1 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.092 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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